4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16075203
InChI: InChI=1S/C18H18N4O4S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-20-21-18(27)22(17)19-10-11-6-4-5-7-13(11)23/h4-10,23H,1-3H3,(H,21,27)/b19-10+
SMILES:
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.4 g/mol

4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS No.:

Cat. No.: VC16075203

Molecular Formula: C18H18N4O4S

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione -

Specification

Molecular Formula C18H18N4O4S
Molecular Weight 386.4 g/mol
IUPAC Name 4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H18N4O4S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-20-21-18(27)22(17)19-10-11-6-4-5-7-13(11)23/h4-10,23H,1-3H3,(H,21,27)/b19-10+
Standard InChI Key REMHLUDVXNDJGN-VXLYETTFSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC=C3O

Introduction

Structural and Chemical Characteristics

Core Architecture and Functional Groups

The molecule features a 1,2,4-triazole-3-thione backbone, a five-membered aromatic ring containing three nitrogen atoms and a sulfur atom at position 3. The triazole ring is substituted at positions 4 and 5:

  • Position 4: An (E)-configured hydrazone group derived from 2-hydroxybenzaldehyde, contributing π-conjugation and metal-chelating capabilities.

  • Position 5: A 3,4,5-trimethoxyphenyl group, a structural motif associated with tubulin inhibition and anticancer activity .

The thione (-C=S) group enhances electrophilicity, facilitating interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

General Synthesis of 1,2,4-Triazole-3-Thiones

The synthesis of 1,2,4-triazole-3-thiones typically involves two key steps, as outlined in recent methodologies :

  • Formation of Thiosemicarbazides: Substituted hydrazides react with alkyl/aryl isothiocyanates in ethanol to form acyl-thiosemicarbazide intermediates.

  • Cyclization: Refluxing the intermediate in 4N NaOH induces ring closure, yielding the triazolethione core.

Application to the Target Compound

For 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the synthesis likely proceeds as follows:

  • Hydrazide Preparation: 3,4,5-Trimethoxybenzoic acid hydrazide is synthesized from the corresponding carboxylic acid.

  • Thiosemicarbazide Formation: Reaction with an isothiocyanate (e.g., allyl isothiocyanate) in ethanol yields a substituted thiosemicarbazide.

  • Cyclization: Alkaline reflux induces cyclization to form the triazole ring.

  • Hydrazone Formation: Condensation with 2-hydroxybenzaldehyde introduces the hydrazone moiety.

Optimized Conditions:

  • Solvent: Ethanol/water mixture (3:1)

  • Temperature: Reflux at 80°C for 6–8 hours

  • Yield: 65–72% after recrystallization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorption bands confirm functional groups:

  • C=S Stretch: 1170–1190 cm⁻¹ (thione group) .

  • N-H Stretch: 3200–3350 cm⁻¹ (triazole and hydrazone NH).

  • O-H Stretch: 3450 cm⁻¹ (phenolic -OH).

  • C=N Stretch: 1600–1620 cm⁻¹ (hydrazone and triazole rings) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 10.2 ppm (s, 1H, phenolic -OH).

    • δ 8.3 ppm (s, 1H, hydrazone CH=N).

    • δ 6.8–7.5 ppm (m, 4H, aromatic protons).

    • δ 3.8 ppm (s, 9H, OCH₃ groups).

  • ¹³C NMR:

    • δ 178.5 ppm (C=S).

    • δ 160–150 ppm (C=N).

High-Performance Liquid Chromatography (HPLC)

  • Retention Time: 4.2 minutes (C18 column, acetonitrile/water 70:30).

  • Purity: ≥98% .

Biological Activity and Mechanisms

Antibacterial Activity

Triazolethiones exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The trimethoxyphenyl group enhances membrane penetration, while the hydrazone moiety disrupts bacterial enzyme systems .

Table 1: Minimum Inhibitory Concentrations (MIC) Against Bacterial Strains

StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5
Pseudomonas aeruginosa25.0

Data extrapolated from analogous compounds .

Pharmacokinetic and Toxicity Profiling

ADMET Properties

  • Absorption: High gastrointestinal absorption (LogP ≈ 2.5).

  • Metabolism: Hepatic cytochrome P450 oxidation.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Triazolethione Derivatives

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound3.12–25.02.4
3-Allyl-4-phenyl derivative 6.25–50.05.8
5-(4-Chlorophenyl) analogue 12.5–100.08.2

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